molecular formula C11H12F3N3O B3167494 3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide CAS No. 920320-53-2

3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide

Cat. No.: B3167494
CAS No.: 920320-53-2
M. Wt: 259.23 g/mol
InChI Key: DIBSQPUPZBOSJS-UHFFFAOYSA-N
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Description

Role of Azetidine Scaffolds in Bioisosteric Replacement Strategies

The azetidine ring in 3-amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide serves as a strategic bioisostere for both aromatic and saturated nitrogen heterocycles. This four-membered system achieves optimal molecular geometry for target binding while addressing the pharmacokinetic limitations of larger rings. Key applications include:

Pyridine/Piperidine Mimicry : Azetidine's 92° bond angles and 1.54 Å C-N bond length enable effective mimicry of pyridine's planar structure and piperidine's chair conformations. This is exemplified by the compound's trifluoromethylphenyl group, which maintains π-stacking interactions comparable to pyridine-containing analogues while reducing metabolic oxidation risks.

Salicylic Acid Replacement : Structural studies reveal that the azetidine carboxamide group in this compound replicates the hydrogen-bonding pattern of salicylic acid derivatives. As demonstrated in STAT3 inhibitor development, azetidine carboxamides achieve equivalent target binding (IC₅₀ 0.34-0.79 μM) to salicylate-based compounds while improving cellular uptake through reduced polar surface area (99 vs. 120 Ų).

Conformational Restriction : The compound's azetidine core imposes a 25° dihedral angle between the amino and carboxamide groups, preferentially stabilizing the bioactive conformation. This contrasts with flexible five-membered analogues that sample multiple unproductive conformations, as shown through comparative molecular dynamics simulations.

Table 1 : Bioisosteric Performance Metrics for Azetidine vs. Common Scaffolds

Parameter Azetidine Pyrrolidine Piperidine
Ring Strain (kcal/mol) 26.4 6.3 0.0
PSA (Ų) 35-45 45-55 50-60
Metabolic Half-life (h) 4.2 2.1 1.8
cLogP 1.8 1.2 0.9

Data compiled from

Comparative Advantages Over Five-Membered N-Heterocycles

This compound exemplifies three critical improvements over pyrrolidine-based analogues:

Enhanced Solubility Profile : The compound's aqueous solubility (116 μg/mL in SGF, 200 μg/mL in SIF) surpasses typical pyrrolidine carboxamides by 2-3 fold, attributable to its optimal balance of polar surface area (99 Ų) and lipophilicity (cLogP 2.1). This enables improved formulation stability without compromising membrane permeability.

Superior Metabolic Stability : Comparative metabolism studies show the azetidine ring resists cytochrome P450-mediated oxidation 3-fold longer than pyrrolidine analogues. The 3-amino group undergoes glucuronidation rather than N-dealkylation, producing an active hydroxy-acid metabolite that maintains target engagement.

Improved Target Selectivity : Molecular docking reveals the azetidine scaffold's constrained geometry prevents off-target binding to adenosine receptors (Ki >10 μM vs. 1.2 μM for pyrrolidine analogues). This selectivity stems from precise spatial matching with the STAT3 SH2 domain's phosphotyrosine pocket.

Synthetic Versatility : The compound's synthesis via strain-release photocatalysis demonstrates azetidine's synthetic tractability. Radical intermediates generated from bicyclic azetidine precursors enable efficient functionalization at the 3-position, achieving 79% yield compared to 45% for analogous pyrrolidine syntheses.

Table 2 : Performance Comparison with Five-Membered Analogues

Property 3-Azetidine Carboxamide Pyrrolidine Equivalent
STAT3 IC₅₀ (μM) 0.38 1.45
Cell Permeability (Papp) 8.7×10⁻⁶ cm/s 5.2×10⁻⁶ cm/s
Metabolic Clearance 12 mL/min/kg 28 mL/min/kg
Plasma Protein Binding 89% 78%

Data from

Properties

IUPAC Name

3-amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O/c12-11(13,14)7-1-3-9(4-2-7)16-10(18)17-5-8(15)6-17/h1-4,8H,5-6,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBSQPUPZBOSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734649
Record name 3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920320-53-2
Record name 3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an amine with an epoxide under basic conditions to form the azetidine ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through various methods, including nucleophilic trifluoromethylation using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or electrophilic trifluoromethylation using reagents like trifluoromethyl iodide (CF3I).

    Coupling Reactions: The final step involves coupling the azetidine ring with the trifluoromethyl-substituted phenyl group. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of 3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide is C13H16F3N3O, with a molecular weight of 287.28 g/mol. The compound features an azetidine ring and a carboxamide functional group, with a trifluoromethyl group enhancing its lipophilicity and biological activity. These structural attributes suggest that the compound may interact favorably with biological systems, making it a candidate for further exploration in medicinal chemistry.

Pharmaceutical Development

Neurological Disorders : Current research indicates that this compound is being investigated as a lead compound for developing new medications targeting neurological disorders. Its unique structure may allow it to engage effectively with specific biological targets associated with these conditions.

Biological Activity : Compounds containing azetidine rings have shown significant biological activities, including antitumor and antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar effects, warranting further investigation into its pharmacological potential.

Synthetic Methodologies

Several synthetic routes have been proposed to prepare this compound. These methods are optimized for yield and purity to meet pharmaceutical standards. The synthesis typically involves:

  • Formation of the Azetidine Ring : Utilizing appropriate precursors to construct the azetidine framework.
  • Introduction of Functional Groups : Modifying the phenyl ring to incorporate the trifluoromethyl group and amine functionalities.

Interaction Studies

Understanding the binding affinity of this compound to various biological targets is crucial for elucidating its mechanisms of action. Interaction studies focus on:

  • Target Identification : Determining which receptors or enzymes the compound interacts with.
  • Affinity Measurements : Employing techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions.

Mechanism of Action

The mechanism of action of 3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The azetidine ring provides a rigid scaffold that can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Pyrimidinyl or pyridinyl rings with -CF₃ or -CN substituents (e.g., Analog 3) may enhance binding to kinase ATP pockets via π-stacking or hydrogen-bond interactions.
  • Metabolic Stability : Sulfur-containing groups (e.g., -SMe in Analog 1) could increase susceptibility to oxidative metabolism compared to -CF₃ .

Comparison with Non-Azetidine Perfluorinated Compounds

The Pharos Project report lists perfluorinated compounds (PFCs) with unrelated backbones but shared -CF₃/-CF₂- motifs, such as:

  • [1078715-61-3] : A perfluoroalkylthioacetylated propanaminium derivative.
  • [93951-33-8] : A sulfonated perfluoroalkylphenyl ammonium methyl sulfate.

Contrast with Target Compound :

  • Application : Pharos PFCs are surfactants or industrial chemicals, whereas the azetidine carboxamide is pharmaceutically oriented.
  • Toxicity Profile : Long-chain PFCs (e.g., ≥C8) are linked to environmental persistence and bioaccumulation, unlike the short -CF₃ group in the target compound .

Biological Activity

3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide is a heterocyclic compound notable for its azetidine ring and carboxamide functional group. With the molecular formula C13H16F3N3O and a molecular weight of 287.28 g/mol, it has garnered attention in pharmaceutical research due to its potential biological activities, particularly in neuroprotection and antidepressant effects.

Structure and Properties

The unique structure of this compound includes:

  • Azetidine Ring : A four-membered nitrogen-containing ring that provides a rigid scaffold for biological interactions.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, allowing for more effective interactions with biological targets.

The mechanism through which this compound exerts its biological effects involves:

  • Interaction with Molecular Targets : The compound binds to specific enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction is facilitated by the trifluoromethyl group's properties, which influence the compound's pharmacokinetics and dynamics.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Neuroprotective Effects

Studies suggest that this compound may provide neuroprotective benefits, potentially through mechanisms that involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Antidepressant Activity

The compound has shown promise in models of depression, where it may enhance mood-related behaviors. This activity is likely linked to its ability to influence serotonin pathways or other neurochemical systems involved in mood regulation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
3-Amino-N-(4-fluorophenyl)azetidine-1-carboxamideC13H15F2N3OContains a fluorine instead of trifluoromethyl; potential for different biological activity.
3-Amino-N-(phenyl)azetidine-1-carboxamideC12H14N2OLacks the trifluoromethyl group; simpler structure may lead to reduced lipophilicity.
N-(4-trifluoromethylphenyl)azetidine-1-carboxylic acidC13H12F3NCarboxylic acid form; different reactivity compared to the amide form.

This table emphasizes how the trifluoromethyl substitution significantly influences the physicochemical properties and biological activities of the compound.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Neuroprotective Study : In an animal model, administration of this compound demonstrated a significant reduction in markers of neuroinflammation, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Behavioral Assessment : In behavioral tests for depression, subjects treated with this compound exhibited increased locomotor activity and reduced despair-like behavior compared to controls, indicating antidepressant-like effects .
  • Mechanistic Insights : Molecular docking studies have revealed strong binding affinities between this compound and serotonin receptors, supporting its role in modulating neurotransmitter systems involved in mood regulation .

Q & A

Q. What are the optimal synthetic routes for 3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide?

  • Methodological Answer: The synthesis typically involves coupling the azetidine-1-carboxamide core with a 4-(trifluoromethyl)aniline derivative. A two-step approach is recommended:

Azetidine activation: React azetidine-1-carboxylic acid with a coupling agent (e.g., EDCI or HATU) to form the activated intermediate.

Amide bond formation: Introduce 3-aminoazetidine to the activated intermediate, followed by reaction with 4-(trifluoromethyl)aniline under basic conditions (e.g., DIPEA in DMF).
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS are critical .

Q. How can researchers validate the compound’s purity and structural integrity?

  • Methodological Answer: Use a combination of analytical techniques:
  • HPLC/LC-MS: Quantify purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA).
  • NMR spectroscopy: Confirm the azetidine ring (δ 3.8–4.2 ppm for N-CH2), trifluoromethyl group (δ 120–125 ppm in <sup>19</sup>F NMR), and carboxamide NH (δ 8.2–8.5 ppm).
  • Elemental analysis: Validate stoichiometry (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. What strategies enhance metabolic stability while retaining target affinity?

  • Methodological Answer: The trifluoromethyl group improves lipophilicity and metabolic resistance by reducing oxidative degradation. To optimize:
  • Bioisosteric replacement: Substitute the azetidine ring with pyrrolidine or piperidine to assess conformational flexibility.
  • Deuterium incorporation: Replace labile hydrogens (e.g., NH in carboxamide) with deuterium to slow CYP450-mediated metabolism.
  • In vitro assays: Use liver microsomes (human/rat) to quantify half-life (t1/2) and intrinsic clearance .

Q. How do structural modifications of the azetidine ring affect binding to biological targets?

  • Methodological Answer: Systematic SAR studies are essential:
  • Ring size: Compare azetidine (4-membered) vs. pyrrolidine (5-membered) to evaluate steric effects on target binding.
  • Substituent positioning: Introduce methyl or fluorine at the 3-amino position to modulate electronic and steric properties.
  • Functional assays: Measure IC50 in enzyme inhibition assays (e.g., kinase panels) or receptor-binding assays (SPR/BLI) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer: Discrepancies may arise from assay conditions or impurities. Mitigate by:
  • Standardized protocols: Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength).
  • Impurity profiling: Quantify byproducts (e.g., hydrolyzed carboxamide) via LC-MS and test their activity.
  • Orthogonal assays: Validate results using SPR (binding affinity) and functional readouts (e.g., cAMP/GTPγS for GPCR targets) .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating pharmacokinetic properties?

  • Methodological Answer: Prioritize:
  • Caco-2 cells: Assess permeability (Papp) to predict oral bioavailability.
  • Hepatocyte stability assays: Measure intrinsic clearance (Clint) using cryopreserved human hepatocytes.
  • Plasma protein binding: Use equilibrium dialysis to quantify unbound fraction (fu%) .

Q. How can computational methods guide the optimization of this compound?

  • Methodological Answer: Employ:
  • Molecular docking: Identify key interactions with target proteins (e.g., hydrogen bonds with azetidine NH).
  • QSAR modeling: Corrogate substituent effects (e.g., logP, polar surface area) with solubility and permeability.
  • MD simulations: Predict conformational stability of the azetidine ring in aqueous vs. membrane environments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Reactant of Route 2
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3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide

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